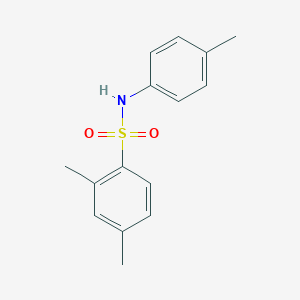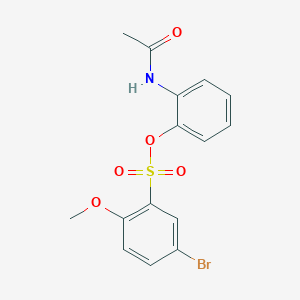
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is a compound belonging to the chromene family, which is known for its diverse biological activities and applications in various fields. This compound features a chromen-2-one core structure with a 3-nitroanilino substituent at the 4-position, making it a unique and valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of 3-nitroaniline with a suitable chromen-2-one precursor under specific reaction conditions. The reaction often requires the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield 4-{3-aminoanilino}-2H-chromen-2-one, while oxidation may produce various oxidized derivatives.
Scientific Research Applications
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-NITROANILINO)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The nitro group and chromen-2-one core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-4-[(2-phenoxyethyl)amino]-2H-chromen-2-one
- Other 2H-chromene derivatives with different substituents
Uniqueness
4-(3-NITROANILINO)-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable molecule for targeted research and applications.
Properties
Molecular Formula |
C15H10N2O4 |
|---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
4-(3-nitroanilino)chromen-2-one |
InChI |
InChI=1S/C15H10N2O4/c18-15-9-13(12-6-1-2-7-14(12)21-15)16-10-4-3-5-11(8-10)17(19)20/h1-9,16H |
InChI Key |
WPFJVRWSJCBASD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)






![10,13-DIMETHYLHEXADECAHYDRO-17H-CYCLOPENTA[A]PHENANTHREN-17-ONE OXIME](/img/structure/B229148.png)



![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

